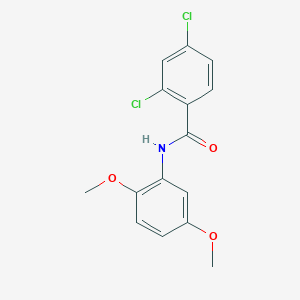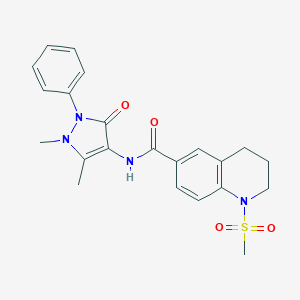
2,4-dichloro-N-(2,5-dimethoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-(2,5-dimethoxyphenyl)benzamide, also known as 25B-NBOMe, is a synthetic phenethylamine derivative that belongs to the N-benzylmethoxy (NBOMe) class of hallucinogens. It was first synthesized in 2003 by Ralf Heim at the Free University of Berlin. The compound has been found to have potent hallucinogenic effects and has been sold as a designer drug in various countries.
作用机制
The mechanism of action of 2,4-dichloro-N-(2,5-dimethoxyphenyl)benzamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor. The compound binds to the receptor and activates it, leading to the release of neurotransmitters such as serotonin and dopamine. This results in the altered perception and mood associated with its hallucinogenic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-dichloro-N-(2,5-dimethoxyphenyl)benzamide include alterations in heart rate, blood pressure, and body temperature. The compound has also been found to produce changes in brain activity, particularly in regions associated with perception and emotion. These effects are similar to those produced by other hallucinogenic compounds such as LSD and psilocybin.
实验室实验的优点和局限性
One advantage of using 2,4-dichloro-N-(2,5-dimethoxyphenyl)benzamide in lab experiments is its potency, which allows for the study of its effects at low doses. However, the compound is also highly toxic and can produce dangerous side effects, making it difficult to use in human subjects. Additionally, the legal status of the compound in many countries makes it difficult to obtain for research purposes.
未来方向
Future research on 2,4-dichloro-N-(2,5-dimethoxyphenyl)benzamide could focus on its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. The compound could also be used to study the mechanisms underlying hallucinogenic effects and to develop new treatments for these conditions. Additionally, research could be conducted to develop safer and more effective analogs of 2,4-dichloro-N-(2,5-dimethoxyphenyl)benzamide that could be used in clinical settings.
合成方法
The synthesis of 2,4-dichloro-N-(2,5-dimethoxyphenyl)benzamide involves the reaction of 2,5-dimethoxyphenethylamine with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final product. The synthesis method is relatively simple and can be carried out using standard laboratory equipment.
科学研究应用
2,4-dichloro-N-(2,5-dimethoxyphenyl)benzamide has been used in scientific research to study its effects on the central nervous system. Studies have shown that the compound has potent hallucinogenic effects and produces alterations in perception, thought, and mood. The compound has also been found to activate the 5-HT2A receptor, which is believed to be responsible for its hallucinogenic effects.
属性
产品名称 |
2,4-dichloro-N-(2,5-dimethoxyphenyl)benzamide |
|---|---|
分子式 |
C15H13Cl2NO3 |
分子量 |
326.2 g/mol |
IUPAC 名称 |
2,4-dichloro-N-(2,5-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-10-4-6-14(21-2)13(8-10)18-15(19)11-5-3-9(16)7-12(11)17/h3-8H,1-2H3,(H,18,19) |
InChI 键 |
MYVCXBAVIDZXTG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-bicyclo[2.2.1]hept-2-yl-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide](/img/structure/B270613.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide](/img/structure/B270614.png)
![N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B270615.png)


![N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B270622.png)
![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270624.png)
![N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B270627.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270631.png)

![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)
![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)